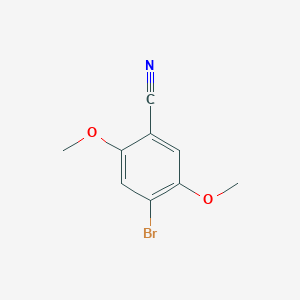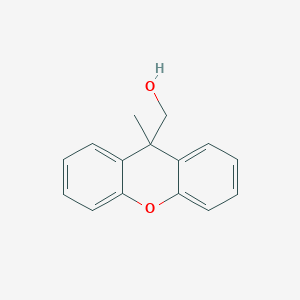
Isopropyldiphenylsulfonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyldiphenylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C15H17BF4S. It is a sulfonium salt where the sulfonium cation is bonded to two phenyl groups and an isopropyl group, with tetrafluoroborate as the counterion. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopropyldiphenylsulfonium tetrafluoroborate typically involves the reaction of diphenyl sulfide with an alkylating agent in the presence of a silver tetrafluoroborate catalyst. One common method includes the reaction of diphenyl sulfide with isopropyl iodide in nitromethane, followed by the addition of silver tetrafluoroborate . The reaction mixture is stirred at room temperature under nitrogen, and the product is precipitated by the addition of diethyl ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyldiphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diphenyl sulfoxide, while nucleophilic substitution with sodium cyanide can produce isopropyl cyanide.
Wissenschaftliche Forschungsanwendungen
Isopropyldiphenylsulfonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological redox processes.
Medicine: Research into its potential as a drug delivery agent and its role in photodynamic therapy is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of isopropyldiphenylsulfonium tetrafluoroborate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The sulfonium cation can stabilize negative charges and activate substrates for nucleophilic attack . This property is particularly useful in catalyzing reactions such as the Mukaiyama aldol reaction and glycosylation.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropyldiphenylsulfonium tetrafluoroborate
- Triphenylsulfonium tetrafluoroborate
- Methyldiphenylsulfonium tetrafluoroborate
Comparison: Isopropyldiphenylsulfonium tetrafluoroborate is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to other sulfonium salts. This uniqueness makes it particularly effective in specific synthetic applications where other sulfonium salts may not perform as well .
Eigenschaften
Molekularformel |
C15H17BF4S |
|---|---|
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
diphenyl(propan-2-yl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H17S.BF4/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-13H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
OYVGOJMOYZVZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)[S+](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)




![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)


